3-Benzyl-4-phenylbutan-2-one

Description

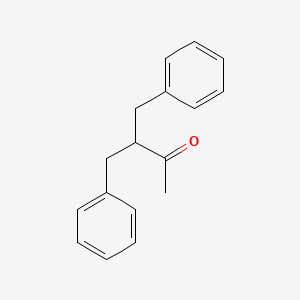

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJCWIFHLDWPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492674 | |

| Record name | 3-Benzyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-88-5 | |

| Record name | 3-Benzyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 3-Benzyl-4-phenylbutan-2-one

An In-Depth Technical Guide to 3-Benzyl-4-phenylbutan-2-one

Executive Summary

This technical guide provides a comprehensive overview of 3-Benzyl-4-phenylbutan-2-one (CAS No. 3506-88-5), a substituted aromatic ketone of interest in synthetic organic chemistry. While not extensively characterized in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate in the development of fine chemicals and pharmaceutical agents.[1] This document, designed for researchers and drug development professionals, synthesizes foundational chemical principles to propose robust methodologies for its synthesis and characterization. We will delve into the causality behind experimental design, offering a framework for producing and validating this compound with high fidelity. The guide culminates in a discussion of its potential applications, aiming to stimulate further investigation into this promising molecular scaffold.

Chemical Identity and Physicochemical Properties

3-Benzyl-4-phenylbutan-2-one is a ketone featuring a butane backbone substituted with two phenyl groups at positions 3 and 4, and a carbonyl group at position 2. Its core structure is an elaboration of the more common benzylacetone (4-phenylbutan-2-one), featuring an additional benzyl group at the alpha-position to the carbonyl.

Molecular Structure:

Nomenclature and Identifiers

-

Systematic IUPAC Name: 3-Benzyl-4-phenylbutan-2-one[2]

-

Molecular Formula: C₁₇H₁₈O[2]

-

Synonyms: 3-benzyl-4-phenyl-2-butanone, Di-benzyl acetone[2][4][5]

Physicochemical Data

Experimental physicochemical data for 3-Benzyl-4-phenylbutan-2-one is not widely reported. The following table summarizes key properties computed by established algorithms, providing a baseline for experimental design (e.g., solvent selection, chromatographic conditions).

| Property | Value | Source |

| Molecular Weight | 238.32 g/mol | [2] |

| XLogP3 (Lipophilicity) | 3.9 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 5 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Proposed Synthesis via Enolate Alkylation

While specific literature detailing the synthesis of 3-Benzyl-4-phenylbutan-2-one is scarce, its structure strongly suggests a logical and efficient synthesis via the alkylation of an enolate. This is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds at the α-position of a carbonyl group.[6][7]

Retrosynthetic Analysis & Strategy

The most logical disconnection is the C-C bond between the alpha-carbon (C3) and the benzylic methylene of the substituent. This retrosynthetic step points to benzylacetone (4-phenylbutan-2-one) as the key precursor and a benzyl halide as the electrophile.

This strategy is predicated on the selective formation of the enolate from benzylacetone, followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.[8] The choice of base and reaction conditions is critical to ensure high yield and prevent side reactions, such as self-condensation or O-alkylation.

Detailed Experimental Protocol

This protocol describes a self-validating system where the identity and purity of the product are confirmed by the analytical methods outlined in Section 3.0.

Objective: To synthesize 3-Benzyl-4-phenylbutan-2-one by alkylating the kinetic enolate of benzylacetone with benzyl bromide.

Reagents:

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL per 1 mmol of benzylacetone).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation (The Causality of Choice):

-

Slowly add LDA solution (1.05 equivalents) to the stirred THF.

-

Expertise Insight: LDA is a strong, sterically hindered, non-nucleophilic base. Its use is critical for two reasons: 1) Its high pKa ensures rapid and quantitative deprotonation of the ketone (pKa ~19-20) to form the enolate, preventing residual ketone from participating in side reactions. 2) Its bulkiness favors the abstraction of the less sterically hindered proton at the methyl (C1) position, but in this case, we are targeting the C3 protons. Using LDA at low temperatures kinetically favors the formation of the desired enolate without competing equilibration.[8]

-

-

In a separate flame-dried flask, dissolve benzylacetone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the benzylacetone solution to the LDA solution at -78 °C via a syringe.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation (SN2 Reaction):

-

Slowly add benzyl bromide (1.0 equivalent) to the enolate solution at -78 °C.

-

Expertise Insight: A primary benzylic halide is an excellent electrophile for SN2 reactions and is chosen to minimize the potential for E2 elimination, which can be a competing pathway with secondary or tertiary halides.[6]

-

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the organic product.

-

Wash the organic layer sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will likely contain unreacted starting material and potentially some side products. Purify the crude oil using flash column chromatography on silica gel.

-

Use a gradient elution system, starting with a nonpolar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity to isolate the desired product.

-

Synthesis Workflow Diagram

Sources

- 1. 3-Benzyl-4-phenylbutan-2-one|CAS 3506-88-5 [benchchem.com]

- 2. 3-Benzyl-4-phenylbutan-2-one | C17H18O | CID 12344865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BENZYL-4-PHENYL-2-BUTANONE CAS#: 3506-88-5 [m.chemicalbook.com]

- 4. omsynth.com [omsynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Benzyl acetone | C10H12O | CID 17355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzylacetone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-4-phenylbutan-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Benzyl-4-phenylbutan-2-one (CAS No: 3506-88-5). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and established chemical principles to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, expected chemical reactivity, safety and handling considerations, and potential applications in medicinal chemistry. The content is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding for the target audience.

Introduction

3-Benzyl-4-phenylbutan-2-one is an aromatic ketone characterized by a butanone backbone substituted with two benzyl groups at the 3- and 4-positions. Its structure, featuring two phenyl rings and a central ketone functional group, suggests a range of chemical reactivity and potential biological activity. The presence of a chiral center at the C3 position indicates that this compound can exist as a pair of enantiomers, a factor of significant importance in drug development and pharmacology. This guide aims to consolidate the known and predicted chemical properties of this molecule to serve as a valuable resource for its synthesis, characterization, and exploration of its potential applications.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

Chemical Structure

The structure of 3-Benzyl-4-phenylbutan-2-one is depicted below. The key features include a four-carbon butanone chain, a carbonyl group at the C2 position, a benzyl group at the C3 position, and a phenyl group at the C4 position (as part of the second benzyl moiety).

Diagram 1: Chemical Structure of 3-Benzyl-4-phenylbutan-2-one

A 2D representation of 3-Benzyl-4-phenylbutan-2-one.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 3506-88-5 | [1][2] |

| Molecular Formula | C₁₇H₁₈O | [1][2] |

| Molecular Weight | 238.32 g/mol | [1][2] |

| IUPAC Name | 3-benzyl-4-phenylbutan-2-one | [1] |

| InChI | InChI=1S/C17H18O/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | [1] |

| InChIKey | SKJCWIFHLDWPEO-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C(CC1=CC=CC=C1)CC2=CC=CC=C2 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

Experimental and Predicted Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 200-205 °C at 20 Torr | Experimental data | [2] |

| Density | 1.033 g/cm³ at 21 °C | Experimental data | [2] |

| Melting Point | Not available | - | - |

| Appearance | Not available | Likely a colorless to pale yellow oil or low-melting solid at room temperature based on its structure and the properties of similar compounds. | Inferred |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). | Predicted based on its nonpolar aromatic and aliphatic structure. | Inferred |

Synthesis and Purification

Proposed Synthetic Pathway: α-Benzylation of 4-Phenyl-2-butanone

The synthesis can be envisioned as a two-step process starting from commercially available materials. The key transformation is the formation of a new carbon-carbon bond at the α-position to the carbonyl group.

Diagram 2: Proposed Synthesis of 3-Benzyl-4-phenylbutan-2-one

A three-step synthetic workflow for 3-Benzyl-4-phenylbutan-2-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 4-Phenyl-2-butanone (Benzylacetone)

This precursor can be synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetone to form benzylideneacetone, followed by selective hydrogenation of the carbon-carbon double bond[3].

-

Claisen-Schmidt Condensation: To a stirred solution of benzaldehyde and a slight excess of acetone in a suitable solvent (e.g., ethanol/water), a catalytic amount of a base (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized, and the product, benzylideneacetone, is extracted and purified.

-

Hydrogenation: The purified benzylideneacetone is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored for the uptake of one equivalent of hydrogen. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-phenyl-2-butanone.

Step 3: α-Benzylation of 4-Phenyl-2-butanone

The final step involves the alkylation of the enolate of 4-phenyl-2-butanone with benzyl bromide[4][5][6]. The regioselectivity of deprotonation is a key consideration.

-

Enolate Formation: A solution of 4-phenyl-2-butanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the kinetic enolate at the less hindered methyl group. The formation of the more substituted thermodynamic enolate at the benzylic position can be favored under different conditions (e.g., weaker base, higher temperature), but for a directed synthesis, kinetic control is often preferred[3][7][8].

-

Alkylation: Benzyl bromide is then added to the enolate solution at low temperature. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-benzyl-4-phenylbutan-2-one.

Spectroscopic Characterization (Predicted)

No specific experimental spectra for 3-Benzyl-4-phenylbutan-2-one were found. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons, as well as a chiral center leading to diastereotopic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.4 | m | 10H | Aromatic protons | Protons on the two phenyl rings are expected in this region[9]. |

| ~3.5-3.8 | m | 1H | C3-H (methine) | This proton is adjacent to a carbonyl group and a benzyl group, leading to a downfield shift[10]. |

| ~2.8-3.1 | m | 2H | C4-H₂ (methylene) | These are benzylic protons and are expected in this range[10]. |

| ~2.6-2.9 | m | 2H | Benzyl CH₂ | These are also benzylic protons and would likely appear in a similar region to the C4 protons[10]. |

| ~2.1 | s | 3H | C1-H₃ (methyl) | Protons of a methyl ketone typically appear in this region[11]. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208-212 | C=O (ketone) | Typical chemical shift for a ketone carbonyl carbon. |

| ~138-142 | Quaternary aromatic carbons | The carbons of the phenyl rings attached to the alkyl chain. |

| ~126-129 | CH aromatic carbons | The protonated carbons of the two phenyl rings. |

| ~50-55 | C3 (methine) | The α-carbon to the carbonyl group. |

| ~35-45 | C4 and Benzyl CH₂ | The two methylene carbons. |

| ~28-32 | C1 (methyl) | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030-3080 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a phenyl ring. |

| ~2850-2960 | Medium | C-H stretch (aliphatic) | Characteristic of C-H bonds in the alkyl chain. |

| ~1715 | Strong | C=O stretch (ketone) | A strong, sharp peak is expected for a non-conjugated ketone[2][12]. |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic) | Characteristic absorptions for the phenyl rings. |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment | Rationale |

| 238 | [M]⁺ | Molecular ion peak. |

| 147 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |

| 133 | [C₉H₉O]⁺ | α-cleavage on either side of the carbonyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl groups. This is often a base peak for benzyl-containing compounds. |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage next to the carbonyl group. |

Chemical Reactivity

The reactivity of 3-Benzyl-4-phenylbutan-2-one is dictated by its functional groups: the ketone, the α-protons, and the benzylic protons.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic addition reactions, reduction, and conversion to other functional groups.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (3-benzyl-4-phenylbutan-2-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted to an amine.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Reactions Involving the α-Protons

The protons on the carbons adjacent to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate.

-

Enolization: The ketone exists in equilibrium with its enol tautomers. The regiochemistry of enolization will depend on the reaction conditions (kinetic vs. thermodynamic control)[3][7][8][13].

-

Further Alkylation: The enolate can act as a nucleophile and react with other electrophiles, allowing for the introduction of additional substituents at the α-positions.

-

Halogenation: In the presence of a base and a halogen, α-halogenation can occur.

Reactions at the Benzylic Positions

The methylene protons at C4 and on the benzyl substituent are at benzylic positions and are susceptible to radical reactions and oxidation[14][15][16].

-

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator), selective bromination at a benzylic position can occur.

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially oxidize the benzylic positions, although this may also lead to cleavage of the carbon chain[14].

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-Benzyl-4-phenylbutan-2-one. Therefore, it should be handled with the care appropriate for a novel research chemical, and safety precautions should be based on data for structurally related compounds and general principles for handling aromatic ketones.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[17][18]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[17][18].

-

Toxicology: The toxicological properties have not been fully investigated. Aromatic ketones can be irritating to the skin and eyes[19]. Harmful if swallowed or inhaled in large quantities.

-

Flammability: Based on its structure and the flash point of related compounds like 4-phenyl-2-butanone (105 °C)[14], 3-benzyl-4-phenylbutan-2-one is likely a combustible liquid. Keep away from heat, sparks, and open flames[18][20].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications in Drug Development

The structural motifs present in 3-Benzyl-4-phenylbutan-2-one are found in various biologically active molecules, suggesting potential avenues for its application in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The diarylalkanone structure can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic properties. Diaryl compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[21][22].

-

Enzyme Inhibition: The ketone functionality and the overall shape of the molecule may allow it to act as an inhibitor for various enzymes. For instance, some butanone derivatives have been investigated for their biological activities[23][24][25].

-

Precursor for Chiral Amines: As seen with the related 4-phenyl-2-butanone, this compound could potentially be a substrate for bioamination to produce chiral amines, which are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs)[25].

Further research is required to explore the specific biological activities of 3-Benzyl-4-phenylbutan-2-one and its derivatives.

Conclusion

3-Benzyl-4-phenylbutan-2-one is a structurally interesting aromatic ketone with potential for further chemical exploration and application. While a complete experimental dataset is not yet available, this guide provides a robust foundation based on its known physical properties, a plausible synthetic strategy, and well-reasoned predictions of its spectroscopic and reactive characteristics. As with any novel compound, appropriate safety precautions are paramount. The information compiled herein is intended to facilitate and inspire future research into this molecule and its potential role in the development of new chemical entities with valuable properties.

References

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (2017, November 8). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyl-4-phenylbutan-2-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Gołebiewski, W. M., Cieniecka-Rosłonkiewicz, A., & Szybińska, A. (1999). Synthesis and biological activity of new diarylalkenes. Pharmazie, 54(1), 26–30.

-

Batong Group. (2023, May 19). Butanone Application In Pharmaceutical Industry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Butanone – Knowledge and References. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 9.4. How to Classify Compounds as Aromatic, Anti-Aromatic, and Non-Aromatic – Introduction to Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (2013, July 9). Reactions at benzylic positions | Aromatic Compounds | Organic chemistry. Retrieved from [Link]

-

Chegg. (2020, March 8). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Retrieved from [Link]

-

dt-shop. (2023, September 11). Safety Data Sheet. Retrieved from [Link]

-

Semantic Scholar. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. Retrieved from [Link]

-

Quora. (2016, June 18). How do anti-aromatic and non-aromatic compounds differ?. Retrieved from [Link]

-

Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]

-

Perfumer's Apprentice. (n.d.). Methyl Hexyl Ketone 6166 - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

-

Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. Retrieved from [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2018, December 12). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Decarboxylative Benzylations of Alkynes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dt-shop.com [dt-shop.com]

- 19. gfschemicals.com [gfschemicals.com]

- 20. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 21. Synthesis and biological activity of new diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 25. researchgate.net [researchgate.net]

3-Benzyl-4-phenylbutan-2-one structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Benzyl-4-phenylbutan-2-one and its Chiral Analogues

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, ketones serve as versatile scaffolds and crucial intermediates. Among these, 3-benzyl-4-phenylbutan-2-one is a structure of notable interest. While its designated CAS number (3506-88-5) and common depositor-supplied names often correspond to the achiral molecule 1,5-diphenylpentan-3-one (also known as dibenzyl acetone), the systematic name itself implies a structure with significant stereochemical complexity.[1][2]

This guide provides a comprehensive technical exploration aimed at researchers, scientists, and drug development professionals. We will dissect the structural nuances, delve into the critical aspects of stereochemistry that arise from chiral analogues suggested by the name, and outline the modern synthetic and analytical methodologies required to control and characterize these complex molecules. Our focus will be on the underlying principles and the causality behind experimental choices, reflecting a field-proven approach to chemical research and development.

Core Molecular Structure Analysis

To establish a clear foundation, we must first address a point of ambiguity. The molecule commonly referred to as 3-benzyl-4-phenylbutan-2-one in many databases is structurally 1,5-diphenylpentan-3-one, an achiral ketone. However, a literal interpretation of the IUPAC name "3-benzyl-4-phenylbutan-2-one" suggests a structure with at least one, and potentially two, chiral centers, making a discussion of its stereochemistry essential. This guide will focus on the chiral variant, 3-benzyl-4-phenylbutan-2-one , as its stereochemical properties are of greater significance in the context of drug development and asymmetric synthesis.

The core structure is a butan-2-one backbone, substituted at the C3 and C4 positions with benzyl and phenyl groups, respectively.

Key Structural Features:

-

Molecular Formula: C₁₇H₁₈O[2]

-

Molecular Weight: 238.32 g/mol [2]

-

Core Scaffold: Butan-2-one

-

Key Functional Groups:

-

Ketone (Carbonyl): Located at the C2 position, this group is a primary site for nucleophilic addition and enolate formation, making it a synthetic handle.

-

Phenyl & Benzyl Groups: These bulky, aromatic substituents introduce significant steric hindrance and are critical in defining the molecule's three-dimensional shape and potential for stereoisomerism.

-

Caption: 2D structure of 3-benzyl-4-phenylbutan-2-one with chiral centers marked (*).

A Deep Dive into Stereochemistry

The synthetic utility and biological activity of a molecule are intrinsically linked to its three-dimensional structure. For 3-benzyl-4-phenylbutan-2-one, the presence of two stereocenters gives rise to a rich stereochemical profile.

Chiral Centers and Stereoisomers

A chiral center is typically a carbon atom bonded to four different substituent groups.[3] In the structure of 3-benzyl-4-phenylbutan-2-one, both the C3 and C4 carbons are chiral centers.

-

C3 is bonded to:

-

A hydrogen atom (-H)

-

An acetyl group (-COCH₃)

-

A benzyl group (-CH₂Ph)

-

The rest of the molecule (-CH(Ph)CH₃)

-

-

C4 is bonded to:

-

A hydrogen atom (-H)

-

A phenyl group (-Ph)

-

A methyl group (-CH₃)

-

The rest of the molecule (-CH(CH₂Ph)COCH₃)

-

With two distinct chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 stereoisomers.[4] These isomers exist as two pairs of enantiomers.

| Stereoisomer Configuration | Relationship |

| (3R, 4R) & (3S, 4S) | Enantiomers |

| (3R, 4S) & (3S, 4R) | Enantiomers |

| (3R, 4R) & (3R, 4S) | Diastereomers |

| (3R, 4R) & (3S, 4R) | Diastereomers |

| (3S, 4S) & (3R, 4S) | Diastereomers |

| (3S, 4S) & (3S, 4R) | Diastereomers |

Enantiomers are non-superimposable mirror images of each other and share identical physical properties (melting point, boiling point, solubility), differing only in their interaction with plane-polarized light. Diastereomers are stereoisomers that are not mirror images.[5] They have distinct physical and chemical properties, which allows for their separation using standard laboratory techniques like column chromatography.

Caption: Relationships between the four stereoisomers of 3-benzyl-4-phenylbutan-2-one.

Stereoselective Synthesis: A Methodological Overview

Controlling the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. The goal is not merely to produce the desired molecule but to selectively generate a single, desired stereoisomer.

Retrosynthetic Analysis

A logical approach to designing a synthesis is to work backward from the target molecule. For 3-benzyl-4-phenylbutan-2-one, a key disconnection is the C3-C4 bond, suggesting an aldol-type reaction between an enolate of 3-phenylbutan-2-one and benzaldehyde, followed by reduction. An alternative is the conjugate addition of a phenyl organocuprate to benzylideneacetone (4-phenyl-3-buten-2-one).[6] The latter is a powerful strategy for creating the C3-C4 bond with potential for stereocontrol.

Protocol: Asymmetric Conjugate Addition

This protocol describes a conceptual methodology for the enantioselective synthesis of the (3R, 4S)-diastereomer, employing a chiral copper catalyst.

Objective: To synthesize (3R, 4S)-3-benzyl-4-phenylbutan-2-one with high diastereoselectivity and enantioselectivity.

Methodology:

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve Cu(OTf)₂ and a chiral bisphosphine ligand (e.g., (R)-BINAP) in anhydrous toluene. Stir for 30 minutes at room temperature to form the active chiral copper catalyst complex.

-

Reagent Preparation: In a separate flask, prepare a solution of phenylmagnesium bromide (PhMgBr) in THF.

-

Reaction Initiation: Cool the catalyst solution to -20 °C. Add benzylideneacetone (trans-4-phenyl-3-buten-2-one)[7] to the flask.

-

Nucleophilic Addition: Slowly add the PhMgBr solution to the reaction mixture over 1 hour, maintaining the temperature at -20 °C. The causality here is critical: slow addition prevents side reactions and allows the chiral catalyst to effectively control the facial selectivity of the attack on the double bond.

-

Reaction Monitoring & Quench: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product contains a mixture of diastereomers. Due to their different physical properties, they can be separated by silica gel column chromatography.

-

Analysis: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (e.e.) of the major diastereomer is determined by chiral HPLC analysis.

Analytical Characterization of Stereoisomers

Unambiguous identification and quantification of each stereoisomer are critical for both process development and regulatory compliance. A multi-faceted analytical approach is required.

Chromatographic Separation

-

Diastereomer Separation: As diastereomers possess different physical properties, they can typically be separated using standard achiral chromatographic techniques such as flash column chromatography on silica gel or standard HPLC.

-

Enantiomer Separation: Enantiomers cannot be separated by achiral methods. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. The choice of chiral stationary phase (CSP) is paramount; polysaccharide-based columns (e.g., Chiralpak IA, IB) are often effective for this class of compounds.

Spectroscopic and Chiroptical Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the substituents lead to unique chemical shifts and coupling constants for each diastereomer. For instance, the coupling constant between the protons at C3 and C4 (³JHH) can provide insight into the relative syn or anti configuration.

-

Optical Rotation: A polarimeter measures the rotation of plane-polarized light by a chiral sample. Enantiomers will rotate light to an equal and opposite degree ([α]D). A racemic mixture (50:50 of two enantiomers) will exhibit no optical rotation.

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a stereocenter. It requires growing a single, high-quality crystal of the compound, which can be challenging.

Caption: Workflow for the separation and isolation of all four stereoisomers.

Relevance in Medicinal Chemistry and Drug Development

The principle that stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles is a fundamental tenet of modern drug development. One enantiomer may be the active agent (the eutomer), while the other may be inactive or even harmful (the distomer).

Therefore, chiral molecules like 3-benzyl-4-phenylbutan-2-one are not typically drug candidates themselves but are highly valued as chiral building blocks . The defined stereocenters at C3 and C4 can be used to impart specific three-dimensional conformations to larger, more complex target molecules, enabling precise interactions with biological targets like enzymes and receptors. Access to all four stereoisomers allows for the systematic exploration of the structure-activity relationship (SAR) of a new drug candidate series, accelerating the discovery of potent and selective therapeutics.

Conclusion

The seemingly simple name 3-benzyl-4-phenylbutan-2-one belies a rich and complex stereochemical nature that is of paramount importance to the synthetic and medicinal chemist. Understanding its structure requires navigating potential nomenclature ambiguities and focusing on the chiral nature implied by a systematic analysis. The presence of two stereocenters necessitates advanced synthetic strategies to control the formation of the desired stereoisomer and a robust suite of analytical techniques for its characterization and separation. As a chiral scaffold, this molecule and its analogues represent valuable tools for the construction of sophisticated molecular architectures, empowering the development of next-generation therapeutics where stereochemical purity is not just a goal, but a requirement.

References

-

ChemSynthesis. 3-benzyl-4-hydroxy-4-phenyl-2-butanone. Available at: [Link]

-

The Good Scents Company. 3-hydroxy-4-phenyl-2-butanone, 5355-63-5. Available at: [Link]

-

PubChem. 3-Benzyl-4-phenylbutan-2-one | C17H18O | CID 12344865. Available at: [Link]

- Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

-

Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available at: [Link]

-

NIST WebBook. 3-Buten-2-one, 4-phenyl-, (E)-. Available at: [Link]

-

NIST WebBook. 3-Buten-2-one, 4-phenyl-. Available at: [Link]

-

YouTube. How Many Chiral Centers are in this molecule?. Available at: [Link]

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

Chemistry LibreTexts. 5.6: Compounds with More Than One Chirality Centers. Available at: [Link]

-

University of Calgary. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336). Available at: [Link]

-

NIST WebBook. 3-Buten-2-ol, 4-phenyl-. Available at: [Link]

Sources

- 1. 3-BENZYL-4-PHENYL-2-BUTANONE CAS#: 3506-88-5 [m.chemicalbook.com]

- 2. 3-Benzyl-4-phenylbutan-2-one | C17H18O | CID 12344865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]

- 7. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

3-Benzyl-4-phenylbutan-2-one CAS number 3506-88-5.

<Technical Guide: 3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5)

A Comprehensive Analysis for Chemical and Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of 3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5), a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document details its physicochemical properties, outlines robust synthetic pathways, and proposes methodologies for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block and investigates the potential pharmacological activities of its structural class, offering a forward-looking perspective for researchers and drug development professionals. The guide integrates established chemical principles with practical, field-proven insights, ensuring a self-validating and authoritative resource.

Introduction

3-Benzyl-4-phenylbutan-2-one, also known by synonyms such as di-benzyl acetone, is an acyclic aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] Its structure, featuring a central butanone core with two flanking benzyl groups, presents a unique scaffold for elaboration in medicinal chemistry and fine chemical manufacturing. The C3 position of the butanone chain is a chiral center, opening avenues for stereoselective synthesis to access specific enantiomers, a critical consideration in modern drug development. This guide aims to consolidate the available technical information and provide expert-driven protocols and analyses to facilitate its application in research and development settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3-Benzyl-4-phenylbutan-2-one is fundamental to its application in synthesis and formulation. The key properties are summarized below.

Table 1: Physicochemical Properties of 3-Benzyl-4-phenylbutan-2-one

| Property | Value | Source |

| CAS Number | 3506-88-5 | [1] |

| Molecular Formula | C₁₇H₁₈O | [1] |

| Molecular Weight | 238.32 g/mol | [1] |

| IUPAC Name | 3-benzyl-4-phenylbutan-2-one | [1] |

| Boiling Point | 200-205 °C (at 20 Torr) | [2] |

| Density | 1.033 g/cm³ (at 21 °C) | [2] |

| XLogP3 | 3.9 | [1] |

Predicted Spectroscopic Data

Computational methods and analysis of similar structures allow for the prediction of key spectroscopic features, which are crucial for reaction monitoring and quality control.[3]

Table 2: Predicted Spectroscopic Data for 3-Benzyl-4-phenylbutan-2-one

| Spectroscopy | Predicted Feature | Region/Value | Rationale |

| ¹H NMR | Methyl Protons (CH₃) | ~2.1 ppm | Singlet, adjacent to carbonyl. |

| Methylene/Methine Protons | ~2.7-3.5 ppm | Complex multiplet for the C₃-H and C₄-H₂ protons. | |

| Aromatic Protons | ~7.1-7.4 ppm | Multiplet, corresponding to the ten protons of the two phenyl rings. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~208-212 ppm | Characteristic downfield shift for a ketone.[3] |

| Aromatic Carbons | ~126-140 ppm | Multiple signals for the aromatic ring carbons. | |

| IR | C=O Stretch | ~1715 cm⁻¹ | Strong absorption typical for an aliphatic ketone.[3] |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Characteristic C-H stretching of the phenyl groups.[3] |

Synthesis and Manufacturing

The synthesis of 3-Benzyl-4-phenylbutan-2-one is rooted in fundamental carbon-carbon bond-forming reactions. Retrosynthetic analysis reveals a logical and efficient pathway for its construction.

Retrosynthetic Analysis and Strategic Approach

The primary disconnection strategy involves breaking the Cα-Cβ bond relative to the carbonyl group, identifying benzyl methyl ketone (4-phenylbutan-2-one) and a benzyl halide as key precursors. This approach leverages the acidity of the α-proton to the carbonyl, enabling enolate formation and subsequent alkylation.

Caption: Retrosynthetic analysis of 3-Benzyl-4-phenylbutan-2-one.

Key Synthetic Strategy: α-Alkylation of a Ketone

The most direct and industrially scalable method for synthesizing the target molecule is the α-alkylation of a ketone enolate. This classic reaction involves the deprotonation of a ketone at the α-carbon, followed by nucleophilic attack on an alkyl halide. The alkylation of benzyl methyl ketone with a benzyl halide is a well-established transformation.[4][5]

Proposed Step-by-Step Synthesis Protocol

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of 3-Benzyl-4-phenylbutan-2-one.

Step 1: Enolate Formation

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas (e.g., Nitrogen or Argon).

-

Solvent and Base: Charge the flask with a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Add a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).

-

Ketone Addition: Dissolve Benzyl Methyl Ketone (4-phenylbutan-2-one, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the base suspension at a controlled temperature (e.g., 0 °C to room temperature) to form the enolate. Stir for 30-60 minutes to ensure complete formation.

Step 2: Alkylation 4. Electrophile Addition: Dissolve Benzyl Bromide or Benzyl Chloride (1.0-1.2 equivalents) in the anhydrous solvent and add it dropwise to the enolate solution.[4] 5. Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification 6. Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 7. Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer with water and brine. 8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 9. Purification: Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 3-Benzyl-4-phenylbutan-2-one.

Caption: General workflow for the synthesis of 3-Benzyl-4-phenylbutan-2-one.

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 3-Benzyl-4-phenylbutan-2-one, a combination of chromatographic and spectroscopic techniques is essential.

Proposed HPLC-UV Purity Assessment Protocol

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of the compound.

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis or DAD |

| Wavelength | ~210 nm and 254 nm (for aromatic detection) |

| Column Temperature | 30 °C |

Protocol Steps:

-

Sample Preparation: Prepare a stock solution of the sample in Acetonitrile or Methanol at approximately 1 mg/mL. Dilute further to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate the peak corresponding to 3-Benzyl-4-phenylbutan-2-one and calculate the purity based on the area percent of all observed peaks.

Applications in Research and Drug Development

While 3-Benzyl-4-phenylbutan-2-one is primarily documented as a synthetic intermediate, its structural motifs are present in molecules with diverse biological activities. The butanone core is a common feature in many chemical entities, and its derivatives are explored for various pharmaceutical applications.[6][7]

Role as a Synthetic Building Block

The compound's structure is primed for further chemical modification:

-

Carbonyl Group: The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functional groups, or aldol condensations.

-

α-Carbon: The remaining α-proton can be removed to perform a second alkylation, introducing further diversity.

-

Aromatic Rings: The phenyl groups can be functionalized via electrophilic aromatic substitution to modulate the electronic and steric properties of the molecule.

Potential Pharmacological Relevance

Direct pharmacological data for 3-Benzyl-4-phenylbutan-2-one is not widely published. However, the broader class of substituted ketones and related structures exhibit notable biological effects.

-

Antimicrobial Activity: Synthetic ketones, including aromatic derivatives, have been investigated for their antibacterial and antifungal properties.[8] The lipophilic nature of the two benzyl groups in 3-Benzyl-4-phenylbutan-2-one might facilitate membrane interaction, suggesting a potential area for antimicrobial screening.

-

Anti-inflammatory and Antioxidant Properties: Structurally related phenylbutanones, such as Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), a component derived from ginger, exhibit potent anti-inflammatory and antioxidant activities.[9] This suggests that the 4-phenylbutan-2-one scaffold could be a valuable starting point for developing novel anti-inflammatory agents.

-

CNS Applications: The butanone moiety is present in various compounds with central nervous system activity. The overall structure of 3-Benzyl-4-phenylbutan-2-one provides a scaffold that could be modified to interact with various CNS targets.

Safety and Handling

3-Benzyl-4-phenylbutan-2-one should be handled in accordance with standard laboratory safety procedures. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and do not breathe dust or vapors.[10]

Conclusion

3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5) is a well-defined chemical entity with significant utility as a synthetic intermediate. Its straightforward synthesis via α-alkylation, coupled with its potential for diverse chemical modifications, makes it a valuable tool for organic chemists. While direct biological data remains scarce, the pharmacological activities of structurally related compounds indicate promising avenues for future investigation in drug discovery, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides the foundational technical knowledge required for its synthesis, characterization, and strategic application in advanced scientific research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12344865, 3-Benzyl-4-phenylbutan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). US3668255A - Process for alkylation of aliphatic ketones and product.

-

International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction Scheme for the Photolysis of Dibenzyl Ketones and Recombination Cases in Supramolecular Systems. Retrieved from [Link]

-

PubMed. (2015). A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the reaction of benzyl alcohols and phenylacetylene in the presence of a catalytic amount of base. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-benzyl-4-hydroxy-4-phenylbutan-2-one | CAS#:62730-80-7. Retrieved from [Link]

-

ACS Publications. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylacetone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

-

American Chemical Society. (2014). Aerobic Dehydrogenative α-Diarylation of Benzyl Ketones with Aromatics through Carbon–Carbon Bond Cleavage. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Butanone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Stanford Chemicals. (n.d.). Chemical Properties and Application Fields of Butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR 2-BUTANONE - Toxicological Profile for 2-Butanone. Retrieved from [Link]

-

ACS Publications. (n.d.). Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. Retrieved from [Link]

-

Batong Group. (2023). Butanone Application In Pharmaceutical Industry. Retrieved from [Link]

-

ChemBK. (n.d.). dibenzyl ketone. Retrieved from [Link]

Sources

- 1. 3-Benzyl-4-phenylbutan-2-one | C17H18O | CID 12344865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BENZYL-4-PHENYL-2-BUTANONE CAS#: 3506-88-5 [m.chemicalbook.com]

- 3. 3-Benzyl-4-phenylbutan-2-one|CAS 3506-88-5 [benchchem.com]

- 4. US3668255A - Process for alkylation of aliphatic ketones and product - Google Patents [patents.google.com]

- 5. bipublication.com [bipublication.com]

- 6. 2-Butanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. batongchemical.com [batongchemical.com]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Unlocking the Therapeutic Potential of Substituted Butanones: A Technical Guide for Drug Discovery Professionals

Introduction: The Butanone Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily modified to interact with a multitude of biological targets is paramount. The substituted butanone framework, a simple four-carbon ketone, has emerged as a surprisingly potent and adaptable platform for the development of novel therapeutic agents. Its inherent structural simplicity belies a rich chemical space that, through targeted substitutions, can be tailored to exhibit a wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of substituted butanones, focusing on their anticonvulsant, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy and other seizure disorders are characterized by aberrant, excessive neuronal firing in the brain. Many established anticonvulsant drugs function by modulating the activity of ion channels or enhancing inhibitory neurotransmission.[1][2] Substituted butanones have shown promise in this arena, with several derivatives exhibiting significant anticonvulsant effects in preclinical models.[1]

Mechanism of Action: Targeting the Gates of Neuronal Firing

The primary mechanisms by which anticonvulsants exert their effects are by blocking voltage-gated sodium channels or enhancing the function of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2]

-

Voltage-Gated Sodium Channel Blockade: These channels are crucial for the initiation and propagation of action potentials.[3] By binding to and stabilizing the inactivated state of these channels, anticonvulsant drugs can limit the sustained, high-frequency firing of neurons that is characteristic of seizures.[3][4][5] While direct evidence for specific butanone derivatives is still emerging, the structural similarities of some active compounds to known sodium channel blockers suggest a similar mechanism.

-

Enhancement of GABAergic Neurotransmission: The GABAA receptor, a ligand-gated chloride ion channel, is a key target for many anxiolytic and anticonvulsant drugs.[6][7][8] Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in excitability. Several studies on related heterocyclic compounds suggest that butanone derivatives could be designed to interact with this receptor complex.[9][10]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of substituted butanones is intricately linked to the nature and position of their substituents. While a comprehensive SAR is still under investigation, preliminary findings suggest that:

-

Aromatic Moieties: The presence of an aromatic ring, often substituted with electron-withdrawing or lipophilic groups, is a common feature in many active anticonvulsant compounds. This is exemplified in a series of 2-[(arylalky)amino]alkanamide derivatives, where variations in the aromatic substitution pattern significantly impacted anticonvulsant potency.[11]

-

Lipophilicity: A correlation between increased lipophilicity and enhanced anticonvulsant activity has been observed for some classes of compounds, as this can facilitate crossing the blood-brain barrier.[1]

-

Chirality: The stereochemistry of substituents can play a critical role in anticonvulsant activity. For instance, in a study of valnoctylurea, a urea derivative of a valproic acid isomer, the (2S,3S)-stereoisomer was found to be more potent and have a wider safety margin than the (2R,3S)-isomer.[12]

Quantitative Analysis of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative butanone derivatives and related compounds from preclinical studies.

| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| Dihydrofuran-2(3H)-one derivatives | Mice | Maximal Electroshock (MES) | 100 - 300 | [1] |

| (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Mice | MES | Not explicitly stated, but identified as a promising candidate | [11] |

| 4-Quinazolinone derivatives (e.g., 5f) | Mice | MES | 28.90 | [13] |

| Valnoctylurea (2S,3S)-VCU | Rats | MES | 29 | [12] |

| Valnoctylurea (2R,3S)-VCU | Rats | MES | 42 | [12] |

Anti-Inflammatory Activity: Dampening the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a wide range of pathologies. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and substituted butanones have emerged as a promising class of compounds with similar activities.[14][15]

Mechanism of Action: Intercepting Inflammatory Signals

The anti-inflammatory effects of many drugs are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory process.

-

Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17] Many NSAIDs, such as nabumetone (a pro-drug that is converted to an active acetic acid derivative), exert their effects by inhibiting these enzymes.[18] The structural similarities of some butanone derivatives to known COX inhibitors suggest this as a likely mechanism of action.[19]

-

Modulation of Cytokine Production and NF-κB Signaling: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), play a central role in orchestrating the inflammatory response.[20][21][22] The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the expression of many pro-inflammatory genes.[23][24][25][26] Some natural compounds with structures related to butanones have been shown to inhibit the production of these cytokines and modulate the NF-κB signaling pathway. For example, sappanone A, a homoisoflavanone, was found to exert its anti-inflammatory effect by modulating the Nrf2 and NF-κB pathways.[27]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of butanone derivatives is highly dependent on their substitution patterns.

-

Aromatic and Heterocyclic Substituents: The incorporation of various aromatic and heterocyclic rings can significantly enhance anti-inflammatory activity. For example, thiourea derivatives of naproxen have shown potent anti-inflammatory effects.[15][28]

-

Lipophilicity and Electronic Effects: The lipophilicity and electronic properties of the substituents can influence the compound's ability to reach its target and its binding affinity.

Quantitative Analysis of Anti-Inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected butanone-related compounds.

| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Indanone derivative | Heat-induced hemolysis | Human Red Blood Cells | 54.69 | [14] |

| Isonicotinate of meta-aminophenol (5) | ROS production | Human blood cells | 1.42 µg/mL | [17] |

| Boronic Chalcone (5) | Cytotoxicity | SCC-25 cancer cells | 17.9 | [29] |

| 2,6-bisbenzylidenecyclohexanone (8) | NO inhibition | RAW 264.7 cells | 6.68 | [30] |

| Thiourea derivative of naproxen (4) | 5-LOX inhibition | In vitro enzyme assay | 0.30 | [15][28] |

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted butanones and related ketones have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Microbial Viability

Antimicrobial agents typically work by targeting essential cellular processes in microorganisms.

-

Inhibition of Protein Synthesis: The bacterial ribosome is a major target for many antibiotics.[31][32][33] These drugs can interfere with different stages of protein synthesis, ultimately leading to bacterial cell death. While specific studies on butanone derivatives are limited, their potential to interact with bacterial ribosomes is an area of active investigation.

-

Disruption of Cell Wall Integrity: The bacterial cell wall is a unique and essential structure that is absent in eukaryotes, making it an excellent target for antibiotics.[34] Some antimicrobial compounds work by inhibiting the synthesis of peptidoglycan, the primary component of the bacterial cell wall.

-

Other Mechanisms: Other potential mechanisms of antimicrobial action include the disruption of cell membrane function, inhibition of nucleic acid synthesis, and interference with metabolic pathways.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative butanone-related compounds against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-butanone thiosemicarbazone and 1,10-phenanthroline Cu(II) complex | S. aureus | Specific value not provided, but showed activity | [35] |

| Aurone and Indanone derivatives (A5, D2) | C. albicans, E. coli, S. aureus | 15.625 µM | [36] |

| Ethanolic extract of Lawsonia inermis (contains lawsone, a naphthoquinone) | E. coli | 2300 | [37] |

| Ethanolic extract of Lawsonia inermis (contains lawsone, a naphthoquinone) | S. aureus | 2030 | [37] |

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel substituted butanones, a series of well-established in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted butanone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of substituted butanones using the MTT assay.

In Vitro Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to a particular antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically apply paper disks impregnated with known concentrations of the substituted butanone derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the compound.

Diagram of the Kirby-Bauer Disk Diffusion Assay

Caption: Step-by-step process of the Kirby-Bauer disk diffusion assay for antimicrobial susceptibility testing.

In Vivo Anti-Inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the substituted butanone derivative orally or intraperitoneally at various doses. A positive control group (e.g., receiving indomethacin) and a vehicle control group should be included.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway of Carrageenan-Induced Inflammation

Caption: Key mediators involved in the biphasic inflammatory response induced by carrageenan.

Conclusion and Future Directions

The substituted butanone scaffold represents a fertile ground for the discovery and development of novel therapeutic agents. The diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, highlight the remarkable versatility of this simple chemical framework. The ability to readily modify the butanone core allows for fine-tuning of its pharmacological properties, offering a clear path for lead optimization through systematic structure-activity relationship studies.

The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field. Future investigations should focus on elucidating the precise molecular targets of active butanone derivatives and expanding the scope of their biological evaluation to other therapeutic areas. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of safer and more effective drugs to address a wide range of unmet medical needs.

References

-

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone modulation of cytokine release in U937 human macrophages. (n.d.). PubMed Central. [Link]

-

Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. (n.d.). PubMed Central. [Link]

-

Sappanone A Exhibits Anti-Inflammatory Effects via Modulation of Nrf2 and NF-κB. (2015). PubMed. [Link]

-

Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain. (1986). PubMed Central. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

-

Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. (n.d.). ResearchGate. [Link]

-

Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, computational studies and biological activity evaluation of CU, FE, CO and ZN complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents. (2024). ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (1998). PubMed. [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives. (2022). PubMed. [Link]

-

Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (2017). PubMed. [Link]

-

Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. (2020). PubMed. [Link]

-

SAR of Anticonvulsant Drugs. (2015). Slideshare. [Link]

-

Anticonvulsant and sodium channel blocking activity of higher doses of clenbuterol. (1998). PubMed. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PubMed Central. [Link]

-

Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. (2014). PubMed Central. [Link]

-

New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. (2022). PubMed Central. [Link]

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2015). PubMed Central. [Link]

-

Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one. (2012). PubMed. [Link]

-

Possible SARs of anti-inflammatory activity based on the NO suppression... (n.d.). ResearchGate. [Link]

-

Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. (2022). ResearchGate. [Link]

-

Involvement of GABA/BDZ receptors in the anticonvulsant effects of dihydrosanguinarine from Bocconia arborea S. Watson. (2022). PubMed Central. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]

-

IC50 Values of Isolated Compounds as Anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2019). MDPI. [Link]

-

TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,... (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. (2024). MDPI. [Link]

-

Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2022). MDPI. [Link]

-

Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells. (2017). PubMed. [Link]

-

Selected sodium channel blockers. (n.d.). ResearchGate. [Link]

-

(PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). ResearchGate. [Link]

-

An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy. (1987). PubMed. [Link]

-